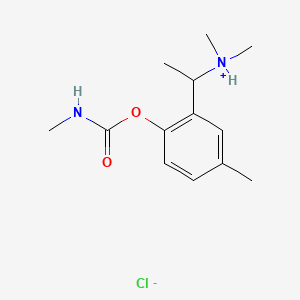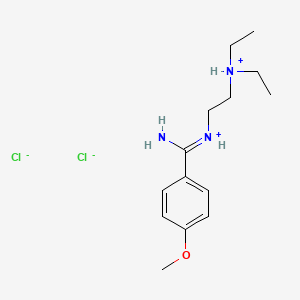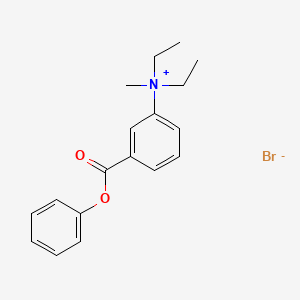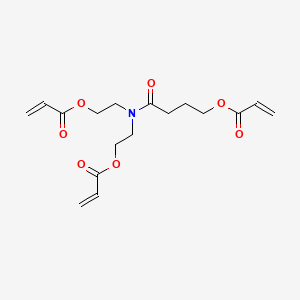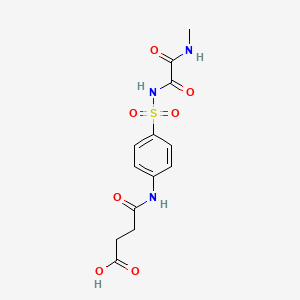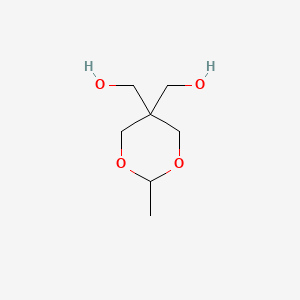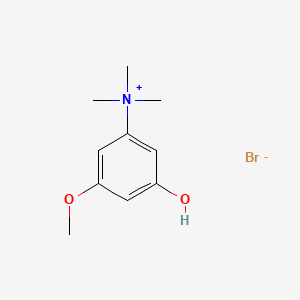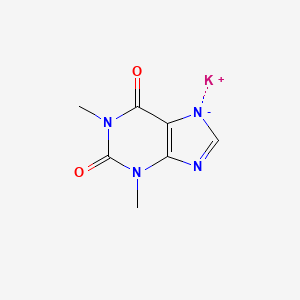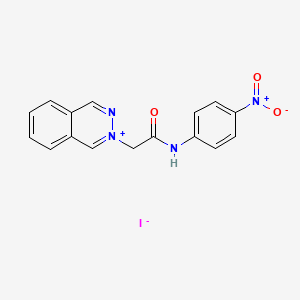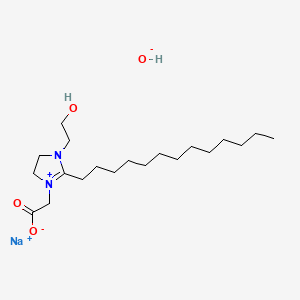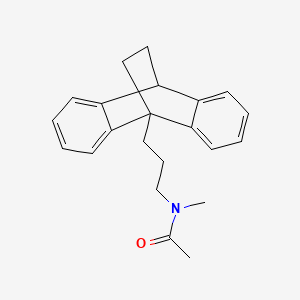
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- is a complex organic compound that features a unique structure combining an acetamide group with a 9,10-ethanoanthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- typically involves the following steps:
Formation of the 9,10-ethanoanthracene core: This can be achieved through a Diels-Alder reaction between anthracene and ethylene, followed by various functionalization steps.
Introduction of the propyl chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the acetamide group: This step involves the reaction of the intermediate with acetamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- involves its interaction with specific molecular targets. The 9,10-ethanoanthracene moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the acetamide group can form hydrogen bonds with various biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: This compound shares the same core structure but lacks the acetamide and propyl groups.
9,10-Dimethyl-9,10-ethanoanthracene: This compound has methyl groups instead of the acetamide and propyl groups.
Uniqueness
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- is unique due to its combination of the 9,10-ethanoanthracene core with an acetamide group and a propyl chain. This unique structure imparts specific chemical and physical properties, making it suitable for a variety of applications in research and industry.
Propriétés
Numéro CAS |
78508-60-8 |
|---|---|
Formule moléculaire |
C22H25NO |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-methyl-N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]acetamide |
InChI |
InChI=1S/C22H25NO/c1-16(24)23(2)15-7-13-22-14-12-17(18-8-3-5-10-20(18)22)19-9-4-6-11-21(19)22/h3-6,8-11,17H,7,12-15H2,1-2H3 |
Clé InChI |
IPDIKPLOBPRIPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


